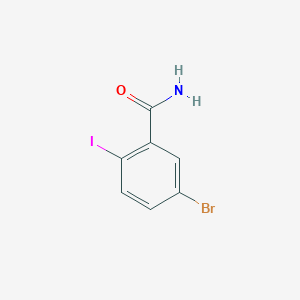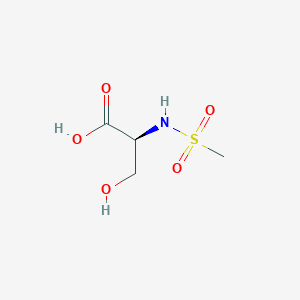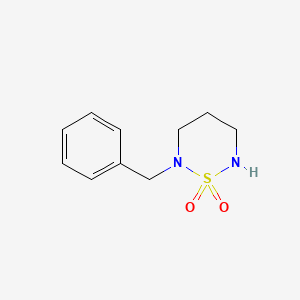
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 311316-81-1 . It has a molecular weight of 283.63 and its IUPAC name is 2,2,2-trifluoroethyl 3-chloro-4-methoxyphenylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF3NO3 . The InChI code is 1S/C10H9ClF3NO3/c1-17-8-3-2-6 (4-7 (8)11)15-9 (16)18-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, it’s found in drugs that treat various diseases and disorders .
Pain Management
The compound may have potential applications in pain management. For example, it could be used in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter produced by peripheral sensory trigeminal nerves, which innervate pain-sensitive meningeal blood vessels and dura .
Synthesis of Biologically Active Derivatives
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” can be used in the synthesis of potentially biologically active trifluoromethyl-containing spirooxindole derivatives . These derivatives can be synthesized in excellent yields and stereoselectivities .
Asymmetric Catalysis
The compound can be used in N-heterocyclic carbene (NHC) catalyzed [2 + 3] annulation reactions . This process is used for the highly enantioselective direct synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams . This demonstrates the potential for sustainable preparation of chiral molecules .
Manipulation of Reactive Intermediates
The compound can be used in reactions where manipulation of reactive intermediates is required . For example, it can be used in the nucleophilic attack of the Breslow intermediate .
Synthesis of Fatty Acid Esters
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” can also be used in the synthesis of 2,2,2-trifluoroethyl fatty acid esters .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHURZATGMAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)





![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)
![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)

![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)